2-(2,3,6-Trifluorophenoxy)ethanol
Overview
Description
2-(2,3,6-Trifluorophenoxy)ethanol is a colorless or pale yellow liquid that is soluble in water, alcohol, and ether. It has a molecular weight of 192.14 g/mol and is commonly used as a solvent, reagent, and intermediate in organic synthesis.
Molecular Structure Analysis
The molecular formula of this compound is C8H7F3O2 . The structure includes a trifluorophenoxy group attached to an ethanol molecule .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³ , a boiling point of 233.0±0.0 °C at 760 mmHg , and a flash point of 120.2±22.5 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 29 Ų .Scientific Research Applications
Green Biocatalysis for Synthesis of Chiral Intermediates
The development of green and environmentally friendly processes for the synthesis of chiral intermediates is crucial in pharmaceutical manufacturing. An enzymatic process utilizing ketoreductase has demonstrated the ability to efficiently convert ketones into their corresponding chiral alcohols with high enantioselectivity. This method, exemplified by the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, showcases the potential of biocatalysis in producing chiral intermediates under mild conditions, thus reducing the environmental impact associated with traditional chemical synthesis (Guo et al., 2017).
Hydrogen Production from Ethanol
The steam iron process utilizing ethanol as a feedstock presents an innovative approach to hydrogen production. This method combines the redox capabilities of iron oxides with the catalytic decomposition of ethanol, yielding high-purity hydrogen gas suitable for fuel cells. The process operates efficiently at temperatures ranging from 625 to 750°C and demonstrates a low environmental impact, highlighting the versatility of ethanol as a renewable resource for clean energy production (Hormilleja et al., 2014).
Electrocatalysis and Sensor Development
The electrooxidation of ethanol on Pd electrodes in alkaline media, studied through in situ FTIR spectroscopy, reveals the incomplete oxidation of ethanol to acetate with low selectivity towards CO2. This insight is vital for developing more efficient electrocatalysts and sensors for detecting ethanol and its oxidation products, contributing to advancements in fuel cell technology and environmental monitoring (Zhou et al., 2010).
Fluorination and Trifluoromethylation in Organic Synthesis
Trifluoromethyl groups significantly impact the physical and chemical properties of organic molecules, finding widespread application in pharmaceuticals, agrochemicals, and materials science. Techniques for hydrotrifluoromethylation and iodotrifluoromethylation of alkenes and alkynes using inorganic electrides offer a simple, efficient, and environmentally benign strategy for introducing trifluoromethyl groups into organic molecules. These methods exemplify the ongoing evolution of fluorination techniques in organic synthesis, enabling the tailored modification of molecular properties (Choi et al., 2014).
Extraction and Separation Processes
The use of ionic liquids for the extraction of alcohols from aqueous solutions represents a significant advancement in separation technology. Specifically, the extraction of ethanol and butanol from water using 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide showcases the potential of ionic liquids in reducing the energy consumption associated with conventional distillation processes. This research highlights the role of ionic liquids in developing more sustainable and efficient industrial separation processes (Chapeaux et al., 2008).
Mechanism of Action
The mechanism of action of 2-(2,3,6-Trifluorophenoxy)ethanol is not clear as it’s typically used as a reagent or intermediate in organic synthesis. Its reactivity would be expected to be similar to other alcohols and ethers.
Safety and Hazards
properties
IUPAC Name |
2-(2,3,6-trifluorophenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-5-1-2-6(10)8(7(5)11)13-4-3-12/h1-2,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYSVQOMALEHHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OCCO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380719 | |
Record name | 2-(2,3,6-Trifluorophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72912-49-3 | |
Record name | 2-(2,3,6-Trifluorophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,3,6-Trifluorophenoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(2,3,6-Trifluorophenoxy)ethanol impact the crystallization of lithium carbonate on the FO membrane surface?
A: The research indicates that modifying the thin film composite (TFC) membrane surface with this compound, along with other compounds, leads to a gradual reduction in the crystallization rate of lithium carbonate []. While the exact mechanism is not fully elucidated in the paper, it is suggested that these modifications alter the surface energy of the membrane. This alteration likely affects the interaction between the membrane surface and the precipitating lithium carbonate crystals, thus influencing the crystallization rate and potentially promoting the formation of the more stable γ-form of lithium carbonate crystals.
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